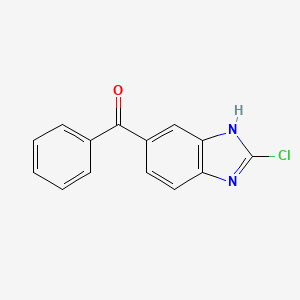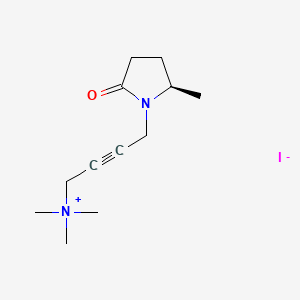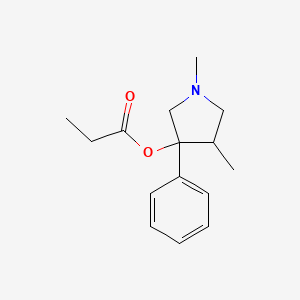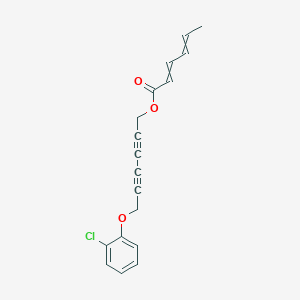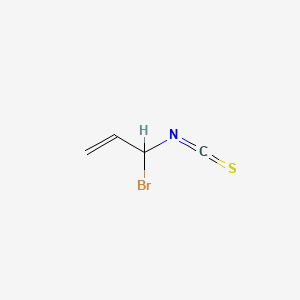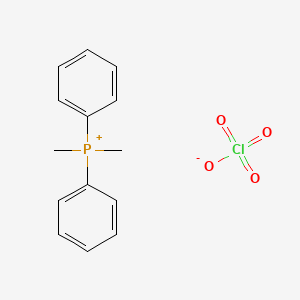silane CAS No. 104910-33-0](/img/structure/B14334936.png)
[(1-Ethoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of an ethoxy group, a phenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The phenyl and ethoxy groups can also participate in interactions with other molecules, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has a methyl group instead of a hydrogen atom at the 2-position, which can influence its reactivity and applications.
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane: The methoxy group can alter the electronic properties of the compound, affecting its behavior in chemical reactions.
The uniqueness of (1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Propiedades
Número CAS |
104910-33-0 |
|---|---|
Fórmula molecular |
C14H22O2Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
(1-ethoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-5-15-14(16-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
Clave InChI |
FWEAEDOPZGASRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
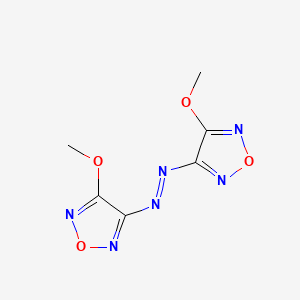
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
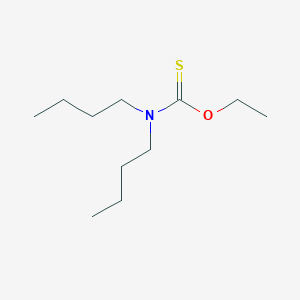
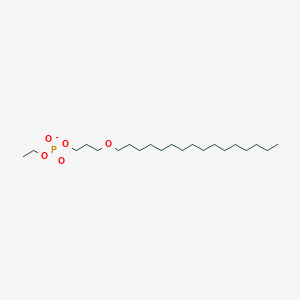

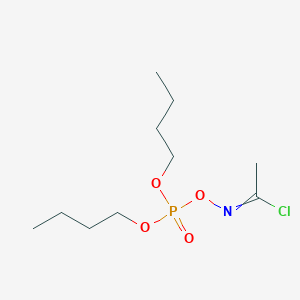
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
